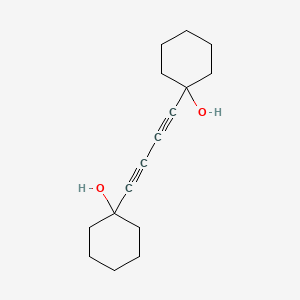

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne

Description

Overview of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne in Organic Chemistry Research

This compound is a symmetrical diacetylene derivative characterized by a central 1,3-butadiyne (B1212363) core flanked by two 1-hydroxycyclohexyl substituents. lookchem.com Its structure, featuring a rigid diyne rod and bulky, functionalized alicyclic groups, imparts specific physical and chemical properties that are of interest in several areas of chemical research. In organic chemistry, it serves as a valuable building block for the synthesis of more complex molecules and materials. The presence of two hydroxyl groups allows for further functionalization, while the conjugated diyne unit is susceptible to a variety of chemical transformations, most notably polymerization. lookchem.com

Significance of Diyne Scaffolds in Contemporary Chemical Science

Diyne scaffolds, characterized by the presence of two carbon-carbon triple bonds in conjugation, are of significant interest in modern chemical science for several reasons. The linear and rigid nature of the diyne unit makes it an excellent component for the construction of well-defined molecular wires and rigid linkers in supramolecular chemistry and nanotechnology. lookchem.com Furthermore, the conjugated π-system of diynes gives rise to unique electronic and optical properties, making them suitable for applications in materials science, such as in the development of photoresponsive polymers and liquid crystals. nih.gov In the realm of medicinal chemistry, the 1,3-diyne fragment is a pharmacophore found in a number of biologically active natural products that exhibit a range of activities, including antitumor, antifungal, and antibacterial properties.

Research Landscape and Academic Relevance of this compound

The academic relevance of this compound is primarily associated with its role as a monomer in the synthesis of polydiacetylenes. These polymers are of significant academic and industrial interest due to their unique chromatic and electronic properties. Research in this area often involves the investigation of the solid-state polymerization of diacetylene derivatives, a process known as topochemical polymerization. The specific arrangement of the monomer units in the crystal lattice dictates the course of the polymerization and the properties of the resulting polymer. The bulky hydroxycyclohexyl groups of this compound play a crucial role in directing the crystal packing and, consequently, the polymerizability of the monomer. While this specific compound may not be the subject of a vast number of individual studies, it represents a class of diacetylene diols that are fundamental to the broader field of polydiacetylene research.

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics outlined, focusing on its chemical synthesis, properties, and applications in materials science. This article will present detailed information on its synthesis through oxidative coupling reactions, its key chemical and physical characteristics, and its primary application as a monomer for the production of polydiacetylenes. The content will be supported by data tables and will conclude with a list of all chemical compounds mentioned. Information regarding dosage, administration, and safety profiles is explicitly excluded.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1-hydroxycyclohexyl)buta-1,3-diynyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c17-15(9-3-1-4-10-15)13-7-8-14-16(18)11-5-2-6-12-16/h17-18H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFBMLTQUHDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC#CC2(CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206381 | |

| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-10-5 | |

| Record name | 1,1′-(1,3-Butadiyne-1,4-diyl)bis[cyclohexanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1-hydroxycyclohexyl)butadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Butadiynylenedicyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(1-HYDROXYCYCLOHEXYL)-1,3-BUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52T9NIS3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Properties

Synthesis via Oxidative Coupling Reactions

The primary synthetic route to this compound is through the oxidative homocoupling of a terminal alkyne precursor, 1-ethynyl-1-cyclohexanol. This type of reaction is a cornerstone of alkyne chemistry, with several established methods available.

Glaser Coupling

The Glaser coupling, first reported in 1869, is one of the oldest methods for the synthesis of symmetric diynes. wikipedia.org The reaction involves the use of a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant, typically air or oxygen, and a base like ammonia. wikipedia.org The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to form the C-C bond of the diyne and regenerate the copper(I) catalyst.

Hay Coupling

A significant modification to the Glaser coupling is the Hay coupling, which utilizes a soluble catalyst system, typically a complex of a copper(I) salt with a bidentate amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nveo.orgresearchgate.net The Hay coupling is often more efficient and proceeds under milder conditions than the traditional Glaser coupling. The TMEDA ligand helps to solubilize the copper catalyst and facilitates the catalytic cycle. rsc.org

Chemical and Physical Properties

The chemical and physical properties of this compound are dictated by its molecular structure.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₂ | lookchem.com |

| Molecular Weight | 246.35 g/mol | lookchem.com |

| Melting Point | 174-175 °C | researchgate.net |

| Boiling Point | 420.8 °C at 760 mmHg | researchgate.net |

| Appearance | Colorless to pale yellow solid | lookchem.com |

| Solubility | Soluble in organic solvents, insoluble in water | lookchem.com |

Spectroscopic and Crystallographic Data

The characterization of this compound relies on standard spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR would show signals corresponding to the hydroxyl protons and the protons of the cyclohexyl rings. The ¹³C NMR spectrum would be characterized by signals for the sp-hybridized carbons of the diyne unit and the sp³-hybridized carbons of the cyclohexyl rings, including the carbon bearing the hydroxyl group. researchgate.net

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit a characteristic broad absorption band for the O-H stretching of the hydroxyl groups. The C≡C stretching vibrations of the diyne unit would likely appear as weak bands in the region of 2100-2260 cm⁻¹. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the hydroxyl groups and cleavage of the cyclohexyl rings. nih.gov

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The crystal structure of this compound is crucial for understanding its potential for solid-state polymerization. The packing of the molecules in the crystal lattice, particularly the distance and orientation of the diyne rods of adjacent molecules, determines whether a topochemical polymerization can occur. ulsu.ru

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 1 Hydroxycyclohexyl 1,3 Butadiyne

Reactivity of the 1,3-Butadiyne (B1212363) Moiety

The conjugated system of four sp-hybridized carbons in the butadiyne core is the principal site of reactivity. Its reactions are characterized by additions across the pi systems and polymerization, leading to highly conjugated new structures.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

The alkyne bonds within the 1,3-butadiyne system can participate as dienophiles or synthons in various cycloaddition reactions to construct complex cyclic structures.

Diels-Alder [4+2] Cycloaddition: The diyne moiety can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. sigmaaldrich.comwikipedia.org While simple dienes like 1,3-butadiene (B125203) may require harsh conditions, the reaction is facilitated by electronically matched partners. sigmaaldrich.comlibretexts.org For instance, reaction with an electron-rich diene would be favored. The reaction proceeds in a concerted [4+2] fashion to yield a cyclohexadiene derivative, with the remaining alkyne available for further transformation. libretexts.org

[2+2+2] Cycloadditions: This is a powerful method for synthesizing substituted benzene (B151609) rings. The 1,3-butadiyne can react with an external alkyne in the presence of a transition-metal catalyst. acs.org Catalysts based on rhodium and other transition metals are commonly employed to mediate this transformation. acs.orgelsevierpure.com The reaction involves the coordination of the metal to the alkyne partners, followed by oxidative coupling to form a metallacyclopentadiene intermediate, which then undergoes insertion of the third alkyne to furnish the aromatic ring. This method allows for the one-step construction of highly substituted aromatic compounds. acs.org

[2+2] Cycloadditions: The individual alkyne units can also undergo [2+2] cycloaddition with alkenes, typically catalyzed by transition metals like gold(I). orgsyn.orgorganic-chemistry.org These reactions, often requiring sterically demanding ligands on the catalyst, proceed regioselectively to form cyclobutene (B1205218) rings. organic-chemistry.orgnih.gov Given the two alkyne units in 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne, this reaction could potentially be used to form bis-cyclobutene adducts.

A summary of representative cycloaddition reactions applicable to the butadiyne core is presented below.

| Reaction Type | Co-reactant Example | Catalyst/Conditions | Expected Product Type |

| Diels-Alder [4+2] | 1,3-Butadiene | Thermal (High Temp.) | Substituted Cyclohexadiene |

| [2+2+2] Cycloaddition | Propyne | Rh(I) or Co(I) complex | Substituted Benzene |

| [2+2] Cycloaddition | Ethylene | Au(I) complex | Substituted Cyclobutene |

Nucleophilic and Electrophilic Additions to the Alkyne Bonds

The electron-rich triple bonds of the butadiyne system are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Similar to simpler alkynes and conjugated dienes, the butadiyne core reacts with electrophiles such as hydrogen halides (HX) and halogens (X₂). pressbooks.pubucalgary.ca The addition to the conjugated system can proceed in a 1,2- or 1,4-manner, leading to a mixture of products. jove.comlibretexts.orgjove.com For example, the addition of one equivalent of HBr could protonate an external carbon, leading to a resonance-stabilized vinyl cation intermediate. Subsequent attack by the bromide ion at different positions of the resonance hybrid results in both 1,2- and 1,4-adducts. chemistrysteps.commasterorganicchemistry.com The product distribution can be influenced by reaction temperature, with the 1,2-adduct often favored at lower temperatures (kinetic control) and the more stable 1,4-adduct favored at higher temperatures (thermodynamic control). jove.comyoutube.com

Nucleophilic Addition: The butadiyne moiety can undergo nucleophilic conjugate addition, particularly when activated. wikipedia.org Strong nucleophiles can attack one of the internal sp-carbons, with the resulting negative charge delocalized across the conjugated system. This pathway is common for organocuprates (Gilman reagents) and other soft nucleophiles, leading to functionalized dienes.

Polymerization Pathways of the Diacetylene Core

A hallmark reaction of molecules containing a 1,3-butadiyne unit is solid-state topochemical polymerization. oup.comtandfonline.com This process converts the monomer crystals directly into highly ordered, conjugated polydiacetylene (PDA) single crystals upon exposure to heat or UV radiation. stonybrook.eduulsu.runih.gov

The reaction proceeds via a 1,4-addition mechanism across adjacent diyne monomers in the crystal lattice. ulsu.ru For this to occur, the monomer molecules must be packed in a specific arrangement. The key parameters for successful topochemical polymerization are the distance (d) between adjacent diyne rods and the angle (θ) they make with the stacking axis. Ideal values are approximately d ≈ 5 Å and θ ≈ 45°. oup.com The presence of the bulky hydroxycyclohexyl groups and their ability to form intermolecular hydrogen bonds are critical in dictating the crystal packing and, consequently, the polymerizability of this compound. researchgate.netrsc.org The resulting PDA polymer features a distinctive and highly conjugated backbone of alternating double and triple bonds, often exhibiting unique chromic properties. oup.com

Transformations of the Hydroxycyclohexyl Groups

The tertiary alcohol functionalities attached to the diyne core offer sites for further synthetic modification.

Functionalization of Hydroxyl Groups (e.g., Esterification, Etherification)

The tertiary propargylic alcohol groups can be converted into other functional groups, though their reactivity is influenced by steric hindrance and the adjacent alkyne.

Esterification: The hydroxyl groups can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The reaction with a carboxylic acid is a reversible process typically catalyzed by a strong acid like sulfuric acid. chemguide.co.uk Due to the steric hindrance of the tertiary alcohol, harsher conditions or more reactive acylating agents may be necessary. google.comresearchgate.net The use of a cation exchange resin has also been reported as an effective catalyst for the esterification of tertiary alcohols. google.com

Etherification: Direct etherification of tertiary alcohols is challenging due to the propensity for elimination reactions under acidic conditions. However, specialized catalytic systems have been developed. Cationic ruthenium complexes and iron(III) salts have been shown to catalyze the etherification of secondary and tertiary propargylic alcohols with primary or secondary alcohols, producing propargylic ethers. umsl.eduacs.org Lewis acids like scandium(III) or lanthanum(III) triflates can also promote the formation of propargyl ethers from propargylic alcohols. nih.gov Traditional Williamson ether synthesis is generally not feasible due to the difficulty of SN2 attack at the sterically hindered tertiary carbon.

Representative catalysts for the functionalization of tertiary propargylic alcohols are listed in the table below.

| Transformation | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine (B92270) | Acetate Ester |

| Esterification | Carboxylic Acid | H₂SO₄ or Cation Exchange Resin | Carboxylate Ester |

| Etherification | Primary Alcohol | Fe(OTf)₃ or Ru-complex | Propargylic Ether |

Ring-Opening or Ring-Modification Reactions of the Cyclohexyl Moiety

While the cyclohexyl ring itself is generally stable, the tertiary propargylic alcohol functionality can initiate rearrangements under certain, typically acidic, conditions.

Meyer-Schuster Rearrangement: A classic reaction of propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. rsc.orgnih.gov Treatment of this compound with a strong acid could induce protonation of a hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A subsequent rearrangement and tautomerization would lead to the formation of an α,β-unsaturated ketone. researchgate.netnsf.gov This reaction modifies the structure at the point of attachment to the diyne rather than opening the cyclohexyl ring itself. The specific outcome would depend on the precise reaction conditions and the migratory aptitude of the groups involved.

Crosslinking and Network Formation Mechanisms in Polymer Systems

This compound serves as a crosslinking agent in various polymer systems. guidechem.com The crosslinking process, which enhances the mechanical properties and thermal stability of the polymer, is primarily achieved through the reaction of the diyne moiety. guidechem.com

The formation of covalent bonds during the crosslinking process involving this compound is understood to proceed through the solid-state polymerization of the diacetylene units. This type of reaction is a topochemical process, meaning the reaction is controlled by the crystal lattice of the monomer. ulsu.ru The polymerization of diacetylenes is typically initiated by thermal means or by UV or γ-ray irradiation. oup.comaip.org

The fundamental mechanism is a 1,4-addition reaction across the conjugated diyne system. ulsu.ru In this process, adjacent diyne molecules in a polymer matrix or in a crystalline state align in a specific orientation. Upon activation, a chain reaction is initiated, leading to the formation of a highly conjugated polymer backbone consisting of alternating double and triple bonds (an enyne structure). ulsu.ru The initiation of this polymerization is thought to involve the formation of a biradical dimer species. acs.org

For the polymerization to occur effectively in the solid state, specific geometric criteria for the packing of the diacetylene monomers must be met:

The distance between the C1 and C4' carbons of adjacent diyne units should be approximately 4 Å or less. researchgate.net

The translational distance for stacking of the monomers should be close to 4.9 Å. oup.com

The angle between the diyne rod and the stacking axis should be near 45°. oup.com

In the coatings industry, this compound can be employed as a reactive diluent. guidechem.com Reactive diluents are substances that are added to a polymer formulation to reduce its viscosity, making it easier to process and apply. Unlike traditional solvents, reactive diluents have functional groups that allow them to co-react with the other components of the formulation, becoming a permanent part of the final crosslinked network. guidechem.com

The incorporation of this compound as a reactive diluent offers several advantages:

VOC Reduction: By becoming part of the polymer network, it does not evaporate upon curing, thus reducing the emission of volatile organic compounds (VOCs).

Property Enhancement: The rigid diyne core and the cyclohexyl groups can contribute to the mechanical strength and thermal stability of the cured polymer. The hydroxyl groups may also participate in reactions with other functional groups in the formulation, such as isocyanates in polyurethane systems.

The table below summarizes the key reactive features of this compound in polymer systems.

| Reactive Feature | Role in Polymer System | Underlying Mechanism |

| Diyne Moiety | Crosslinking | 1,4-Addition Polymerization (Topochemical Reaction) |

| Hydroxyl Groups | Co-reaction | Potential reaction with other functional groups (e.g., isocyanates) |

| Molecular Size | Viscosity Reduction | Acts as a reactive diluent |

Catalytic Transformations Involving this compound

While specific catalytic transformations for this compound are not extensively documented in publicly available literature, the reactivity of the diyne functionality is well-established in the presence of various transition metal catalysts. These reactions provide a framework for potential catalytic transformations of this compound.

Transition metal-catalyzed reactions of 1,3-diynes often involve C-H functionalization, providing pathways to a variety of functionalized and annulated products. bohrium.com Common catalysts include complexes of palladium, rhodium, manganese, and copper. mdpi.com

Potential catalytic transformations for diynes like this compound include:

Hydrofunctionalization: This involves the addition of a hydrogen atom and another functional group across one of the triple bonds. Examples include hydroamination, hydroarylation, and hydroboration. mdpi.com

Cycloaddition Reactions: The diyne can participate in cycloaddition reactions to form various carbo- and heterocyclic structures. For instance, rhodium/silver-catalyzed [2+2+2] cycloadditions of diynes with tethered diynes can produce biaryl compounds. mdpi.com

Difunctionalization: This involves the addition of two new functional groups across the diyne system. Radical reactions, often initiated by radical initiators or through photoredox catalysis, can lead to the formation of difunctionalized cyclic compounds. nih.gov Nickel-catalyzed stereodivergent sulfonylalkenylation of terminal alkynes is another example of difunctionalization. nih.gov

Cyclization/Hydrosilylation: Cationic platinum complexes have been shown to catalyze the cyclization/hydrosilylation of functionalized diynes to produce silylated 1,2-alkylidenecycloalkanes. acs.org

The table below outlines some potential catalytic transformations applicable to diynes.

| Reaction Type | Catalyst Type | Potential Product |

| Hydroamination | Copper, Palladium | Amino-substituted naphthalenes, Indoles |

| Hydroarylation | Manganese | Substituted Furans and Pyrroles |

| Hydroboration | Palladium | Functionalized Enynes |

| [2+2+2] Cycloaddition | Rhodium/Silver | Biaryl Compounds |

| Cyclization/Hydrosilylation | Platinum | Silylated 1,2-Alkylidenecycloalkanes |

It is important to note that the presence of the hydroxyl groups and the bulky cyclohexyl substituents on this compound could influence the regio- and stereoselectivity of these catalytic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both ¹³C and ¹H NMR, supplemented by two-dimensional methods, are essential for unambiguous signal assignment.

The ¹³C NMR spectrum of this compound is simplified due to the molecule's symmetry. The structure features five distinct carbon environments: two sp-hybridized carbons of the butadiyne core and three sp³-hybridized carbons within the cyclohexyl ring, in addition to the carbon bearing the hydroxyl group.

Published spectral data confirms the chemical shifts for these unique carbon atoms. nih.gov The key resonances are observed for the quaternary carbinol carbon (C-1), the adjacent methylene (B1212753) carbons (C-2, C-6), the subsequent methylene carbons (C-3, C-5), the para-methylene carbon (C-4), and the acetylenic carbons.

Table 1: Representative ¹³C NMR Chemical Shift Data

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-OH (Quaternary) | 68.4 |

| -C ≡C- | 83.3 |

| -C≡C - | 75.3 |

| Cyclohexyl CH₂ | 40.1 |

| Cyclohexyl CH₂ | 25.1 |

| Cyclohexyl CH₂ | 23.2 |

Data sourced from Organic Magnetic Resonance, 1977. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. For this compound, one would expect to see signals corresponding to the hydroxyl (-OH) protons and the protons of the two cyclohexyl rings. The cyclohexyl protons would appear as a series of complex multiplets in the aliphatic region of the spectrum. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity of the protons within the cyclohexyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the cyclohexyl CH₂ resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for confirming the connection between the cyclohexyl ring and the butadiyne linker by showing a correlation from the protons on C-2/C-6 to the acetylenic carbons. researchgate.netipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas chromatography combined with mass spectrometry (GC-MS) is a standard method for separating and identifying volatile compounds. For this compound, GC is used to assess the purity of the sample, with product specifications often requiring a purity of over 98.0%. thermofisher.com

The mass spectrometer fragments the molecule in a reproducible manner, generating a characteristic mass spectrum. The NIST Mass Spectrometry Data Center has cataloged fragmentation data for this compound. nih.gov Analysis of the fragmentation pattern helps to confirm the molecular structure.

Table 2: Major Mass-to-Charge (m/z) Peaks in GC-MS Analysis

| m/z Value | Interpretation |

|---|---|

| 189 | Potential fragment |

| 175 | Potential fragment |

| 146 | Potential fragment |

| 55 | Second highest peak |

| 39 | Third highest peak |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The computed monoisotopic mass for this compound (C₁₆H₂₂O₂) is 246.161979940 Da. nih.govuni.lu This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Advanced HRMS studies can also predict the collision cross-section (CCS) for different ionic adducts of the molecule, which relates to the ion's shape in the gas phase.

Table 3: Predicted High-Resolution Mass and Collision Cross-Section (CCS) Data

| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.16927 | 170.3 |

| [M+Na]⁺ | 269.15121 | 179.4 |

| [M-H]⁻ | 245.15471 | 172.4 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. For this compound, both IR and Raman spectra are available. nih.gov

Key expected vibrational frequencies include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically around 3600-3200 cm⁻¹, corresponding to the hydroxyl groups.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl rings.

C≡C Stretch: The conjugated alkyne bonds will show characteristic stretching vibrations. In the IR spectrum, these may be weak or absent due to the molecule's symmetry, but they should produce a strong signal in the Raman spectrum, typically in the range of 2260-2100 cm⁻¹.

C-O Stretch: A strong C-O stretching band is expected in the IR spectrum around 1100-1000 cm⁻¹.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases, we can infer its likely solid-state structure and intermolecular interactions based on its molecular composition and studies of similar diacetylene diols.

Conclusion

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is a chemically significant molecule that serves as a key building block in the field of materials science. Its synthesis, primarily through well-established oxidative coupling reactions, provides access to a rigid diyne scaffold functionalized with hydroxyl groups. These functional groups are instrumental in directing the solid-state packing of the molecule, which is a prerequisite for its most important application: as a monomer in the topochemical polymerization to form polydiacetylenes. The resulting polymers, with their unique conjugated backbones, exhibit fascinating chromatic and electronic properties, opening up possibilities for their use in advanced applications such as sensors and nanotechnology. While research on this specific molecule may not be extensive, its role as a representative of a broader class of diacetylene diols underscores the continuing importance of diyne chemistry in the development of novel functional materials. Further exploration of the synthesis and polymerization of derivatives of this compound could lead to new materials with tailored properties for a range of technological applications.

Theoretical and Computational Chemistry Studies of 1,4 Bis 1 Hydroxycyclohexyl 1,3 Butadiyne

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic nature and geometry of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for studying medium-to-large-sized molecules like this compound.

Detailed DFT calculations have been performed to understand the molecule's structure and reactivity. researchgate.net A study utilized the B3LYP functional with the def2-TZVP basis set to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

Table 1: Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | 0.83 |

| HOMO-LUMO Gap | 7.48 |

Data sourced from DFT calculations at the B3LYP/def2-TZVP level of theory. researchgate.net

Furthermore, DFT is used to compute the electrostatic potential on the molecular surface. A study calculated the electrostatic potential at the Hartree–Fock level using a B3LYP/6–311G(d,p) basis set. researchgate.net This analysis reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this compound, the electrostatic potential maps show negative potential (red regions) concentrated around the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for hydrogen bonding. researchgate.net Positive potential (blue regions) is located on the hydroxyl hydrogen atoms. researchgate.net

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for energetic and geometrical parameters.

For this compound, ab initio calculations, specifically at the Hartree-Fock level of theory, have been used in conjunction with DFT methods to analyze the molecule's properties, such as its electrostatic potential. researchgate.net The crystal structure reveals that the molecule crystallizes with two non-equivalent forms, one on an inversion center and the other on a twofold axis. researchgate.net The central 1,3-diyne rod maintains a nearly linear geometry, as expected. researchgate.net Ab initio methods like Møller-Plesset perturbation theory (MP2) are also standard for high-accuracy conformational analysis, often used to validate or compare with DFT results. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding the conformational dynamics and intermolecular interactions of complex molecules. mdpi.comnih.gov

The structure of this compound contains two cyclohexyl rings, which are known for their conformational flexibility, primarily adopting chair, boat, and twist-boat conformations. The linkage of these rings to a rigid butadiyne core introduces unique conformational possibilities.

MD simulations can be used to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers between them. Key areas of flexibility include:

The chair-flip of the cyclohexyl rings.

The rotational orientation of the hydroxyl groups (axial vs. equatorial).

Rotation around the C-C single bonds connecting the cyclohexyl rings to the butadiyne linker.

The presence of hydroxyl groups on the this compound molecule provides sites for strong hydrogen bonding, which can drive self-assembly processes.

Experimental crystal structure analysis shows that in the solid state, molecules are linked by O—H···O hydrogen bonds, forming distinct eight-membered rings that assemble into layers. researchgate.net To further quantify the forces driving this assembly, a Hirshfeld surface analysis was performed. This computational technique maps the intermolecular contacts in a crystal. The analysis revealed that the most significant contributions to the crystal packing are from H···H (approximately 71%) and H···C/C···H (approximately 19%) contacts. researchgate.net

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | ~71 |

| H···C / C···H | ~19 |

| H···O / O···H | 10.2 |

Data derived from Hirshfeld surface analysis of the crystal structure. researchgate.net

MD simulations can model the dynamics of this self-assembly process in solution, showing how individual molecules aggregate to form larger ordered structures. nih.gov Such simulations are crucial for understanding the formation of nanomaterials and for designing molecules that self-assemble into desired architectures. kcl.ac.uknih.gov

Computational Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations, for instance, are routinely used to predict vibrational (IR and Raman) and NMR spectra.

For this compound, another computationally predicted spectroscopic parameter is the collision cross-section (CCS). The CCS is a measure of an ion's size and shape in the gas phase, determined by ion mobility spectrometry. Predicted CCS values can help identify the compound in complex mixtures when analyzed by techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS).

Table 3: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.16927 | 170.3 |

| [M+Na]⁺ | 269.15121 | 179.4 |

| [M-H]⁻ | 245.15471 | 172.4 |

| [M+NH₄]⁺ | 264.19581 | 183.4 |

| [M+K]⁺ | 285.12515 | 168.8 |

Data calculated using CCSbase. uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-difluoropropane |

| 1-hydroxycyclohexyl phenyl ketone |

| anti-2,4-difluoropentane |

| anti-3,5-difluoroheptane |

| syn-2,4-difluoropentane |

Reaction Pathway Analysis and Transition State Modeling

The theoretical and computational investigation of reaction pathways and the modeling of transition states provide invaluable insights into the reactivity and transformation of complex molecules such as this compound. While specific experimental and computational studies on the reaction mechanisms of this particular diol are not extensively documented in publicly available literature, established principles of physical organic chemistry and computational methodologies allow for the elucidation of probable reaction pathways. These pathways primarily include its synthesis via oxidative coupling and potential polymerization reactions, which are characteristic of diacetylene compounds.

The most common method for synthesizing symmetrical diynes is the Glaser-Hay coupling, which involves the oxidative dimerization of terminal alkynes. synarchive.comwikipedia.org In the case of this compound, the precursor would be 1-ethynylcyclohexanol. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often molecular oxygen. synarchive.comresearchgate.net

Computational studies on the Glaser-Hay coupling mechanism, while not specific to this exact substrate, suggest a catalytic cycle that involves several key steps. The reaction mechanism is still a subject of some debate, but it is generally accepted to proceed through copper-acetylide intermediates. researchgate.net

Proposed Reaction Pathway for the Synthesis of this compound:

Formation of the Copper-Acetylide Complex: The terminal alkyne, 1-ethynylcyclohexanol, coordinates to the copper(I) catalyst. The amine base facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide complex.

Oxidation of Copper(I) to Copper(II): The copper(I) in the complex is oxidized to copper(II) by the oxidant (e.g., O₂).

Reductive Elimination/Dimerization: Two copper-acetylide complexes can then undergo a coupling reaction. This step is thought to involve a dicopper intermediate, leading to the formation of the C-C bond between the two alkyne units and the regeneration of the copper(I) catalyst. rsc.org

Density Functional Theory (DFT) calculations are a powerful tool for modeling such reaction pathways. By calculating the energies of the reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers for each step, providing a quantitative understanding of the reaction kinetics.

Illustrative Data Table of a Hypothetical DFT Study on the Glaser-Hay Coupling of 1-Ethynylcyclohexanol:

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| 1 | Formation of Copper-Acetylide | -5.2 |

| 2 | Oxidation of Cu(I) to Cu(II) | +10.8 |

| 3 | Dimerization Transition State | +25.3 |

| 4 | Product Formation | -30.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends for similar reactions.

Diacetylene compounds are well-known for their ability to undergo solid-state polymerization, often initiated by heat or UV radiation, to form highly conjugated polydiacetylenes. acs.org The reactivity in the solid state is highly dependent on the crystal packing of the monomer units. For polymerization to occur, the diacetylene moieties of adjacent molecules must be in close proximity and appropriately oriented.

Computational studies, including DFT and ab initio methods, have been employed to investigate the mechanism of diacetylene polymerization. nih.gov These studies can predict the feasibility of polymerization based on the crystal structure and calculate the energetic profile of the polymerization process.

The polymerization of this compound would likely proceed through a 1,4-addition mechanism, where the triple bonds of one monomer react with the adjacent monomer to form a growing polymer chain with a conjugated backbone of alternating double and triple bonds.

Transition State Modeling of Polymerization:

The transition state for the initiation and propagation steps of diacetylene polymerization would involve the partial formation of new single bonds and the partial breaking of the pi bonds of the diacetylene units. Computational modeling can provide detailed geometric information about these transition states, such as bond lengths and angles, as well as the activation energy required to reach them.

Illustrative Data Table of a Hypothetical Transition State Geometry for the Dimerization Step of Polymerization:

| Parameter | Value (Å) |

| Inter-monomer C1-C4' bond length | 2.2 |

| Intra-monomer C1-C2 bond length | 1.25 |

| Intra-monomer C3-C4 bond length | 1.38 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends for similar reactions.

The presence of hydroxyl and alkyne functionalities in this compound opens up possibilities for other reactions, such as electrophilic additions to the alkyne units. chemistrysteps.comlibretexts.org For instance, the hydration of the alkyne could lead to the formation of a diketone. The reaction pathway for such an addition would likely proceed through a vinylic carbocation intermediate, which can be modeled using computational methods to determine its stability and the subsequent reaction steps. libretexts.org

Applications in Advanced Materials and Organic Synthesis

Polymer Chemistry and Materials Science

The presence of the polymerizable diacetylene unit is the primary driver of this compound's applications in materials science. Diacetylenes can undergo topochemical polymerization, a solid-state reaction initiated by heat or UV radiation, to form highly ordered, conjugated polymers known as polydiacetylenes (PDAs). wikipedia.orgresearchgate.net This polymerization transforms the monomer crystals into macroscopic, defect-free polymer single crystals, a unique feature among polymerization reactions. researchgate.net

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne serves as an effective crosslinking agent to create robust three-dimensional polymer networks. fishersci.fi When incorporated into a polymer matrix, the diacetylene groups can be induced to polymerize, forming strong covalent bonds that link the polymer chains together. wikipedia.orgfishersci.fi This process, known as 1,4-addition reaction, results in the formation of a highly conjugated ene-yne polymer backbone. wikipedia.org

The formation of these crosslinks significantly enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material. nih.gov Crosslinked polymers exhibit superior structural integrity and resilience under mechanical or thermal stress compared to their linear counterparts. nih.gov The rigid nature of the butadiyne linker and the bulky cyclohexyl groups can further contribute to the stiffness and thermal stability of the polymer network. Research on similar crosslinking agents shows that they are instrumental in transforming flexible materials into durable structures suitable for high-temperature applications. acs.org

In the adhesive and coatings industries, this compound functions as both a crosslinking and a coupling agent. fishersci.fi As a crosslinker, it reacts with components in adhesive or coating formulations to form a durable, crosslinked network, improving properties like heat resistance and durability. fishersci.fiacs.org

As a coupling agent, it enhances adhesion between different materials. fishersci.fi The hydroxyl groups on the cyclohexyl rings can form bonds with inorganic surfaces (like glass or metal fillers), while the diacetylene core can co-react with the organic polymer matrix of the adhesive or coating. This dual reactivity creates a strong chemical bridge at the interface, leading to significantly improved bond strength and long-lasting performance. fishersci.fi This is critical in applications requiring robust adhesion in harsh environments, such as in the automotive and aerospace sectors. acs.org

The polymerization of diacetylene scaffolds like this compound leads to the formation of polydiacetylenes (PDAs), a class of conducting polymers. wikipedia.org The resulting polymer has a fully conjugated backbone of alternating double and triple bonds, which allows for the delocalization of π-electrons. researchgate.net This extended π-system is responsible for the unique optical and electrical properties of polydiacetylenes. researchgate.net

This inherent conductivity makes PDAs promising for applications in molecular electronics and nanoelectronics. wikipedia.org Research has demonstrated that diacetylene polymerization is a viable approach for creating conductive polymer chains that could function as molecular wires, connecting functional molecules in future electronic devices. echemi.com The ability to create these conductive pathways on insulating surfaces is a significant step toward developing application-relevant systems for molecular-scale electronics. echemi.com

Advanced Organic Synthesis

Beyond polymer science, the distinct chemical functionalities of this compound make it a versatile tool for synthetic chemists.

The 1,3-butadiyne (B1212363) unit is a valuable building block for constructing complex molecular architectures. It can participate in a variety of chemical reactions, including cycloadditions and cross-coupling reactions, to generate novel carbo- and heterocyclic structures. mdpi.com For instance, 1,3-butadiynes are known to react with various reagents to form functionalized naphthalene (B1677914) derivatives, biaryl diphosphines, and substituted furans. mdpi.com The review of diacetylene chemistry highlights its use in synthesizing valuable intermediates for the organic synthesis and pharmaceutical industries. researchgate.net The symmetrical nature of this compound allows it to be used in reactions like diyne cross-metathesis to create unsymmetrical, functionalized diynes, further expanding its synthetic utility.

Diacetylene diols, the class of compounds to which this compound belongs, have been identified as important precursors for compounds with significant biological activity. nih.gov Natural products provide a crucial foundation for the development of new drugs, and synthetic analogs are often created to improve efficacy or explore structure-activity relationships. nih.gov

A study focused on designing and synthesizing substituted diacetylene diols as cancer chemopreventive agents demonstrated their potential in medicinal chemistry. nih.gov In that research, structurally related diols exhibited potent activity in inducing quinone reductase, a key enzyme in detoxification and cancer prevention, with some analogs showing potency comparable to the well-known chemopreventive agent sulforaphane. nih.gov This highlights the potential of the this compound scaffold as a starting point for developing new therapeutic agents. researchgate.netnih.gov

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(1-hydroxycyclohexyl)buta-1,3-diynyl]cyclohexan-1-ol | nih.gov |

| CAS Number | 5768-10-5 | p212121.com |

| Molecular Formula | C₁₆H₂₂O₂ | echemi.comnih.gov |

| Molecular Weight | 246.34 g/mol | echemi.comnih.gov |

| Melting Point | 173-175 °C | echemi.comp212121.com |

| Boiling Point | 420.8 °C at 760 mmHg | echemi.com |

| Density | 1.17 g/cm³ | echemi.com |

| Flash Point | 208.3 °C | echemi.com |

Specialized Research Applications of this compound

The unique molecular architecture of this compound, characterized by a rigid diacetylene core flanked by two cyclohexanol (B46403) moieties, has prompted its exploration in various specialized fields of scientific research. Its potential utility spans from the intricate studies of proteins to the development of novel materials with tailored properties.

Role in Proteomics Research

While detailed, peer-reviewed studies outlining the specific mechanisms are not abundant in publicly accessible literature, this compound is identified as a specialty chemical for proteomics research. scbt.com The inherent reactivity of the diacetylene group, coupled with the hydroxyl functionalities on the cyclohexyl rings, suggests its potential as a bifunctional crosslinking agent. In this capacity, it could be employed to study protein-protein interactions, helping to elucidate the complex networks that govern cellular processes. The fixed and defined length of the butadiyne linker would offer a significant advantage in these studies, allowing for precise distance constraints to be placed on interacting protein residues.

Exploration in Emerging Technologies

The exploration of this compound in emerging technologies is largely predicated on its nature as a diacetylene-containing monomer. Diacetylene compounds are renowned for their ability to undergo topochemical polymerization, a solid-state reaction initiated by heat or UV irradiation, which results in the formation of highly conjugated polymers known as polydiacetylenes (PDAs). worktribe.comrsc.orgacs.org These materials exhibit unique chromic properties, changing color in response to external stimuli, which makes them attractive for sensor applications. rsc.orgacs.org

Research into analogous diacetylene-containing polymers has demonstrated their potential in second-order nonlinear optical (NLO) applications, where the polymer structure plays a crucial role in the material's response. researchgate.net The specific compound, this compound, is noted for its use as a crosslinking agent in polymer chemistry. guidechem.com This application leverages the reactivity of the diacetylene core to form covalent bonds between polymer chains, thereby enhancing the mechanical strength and thermal stability of the resulting material. guidechem.com This crosslinking capability is also valuable in the adhesive and coating industries, where the compound can act as a coupling agent to improve adhesion between different substrates. guidechem.com

The self-assembly of diacetylene-containing molecules is another area of active research, with studies showing that these compounds can form well-ordered structures such as gels, vesicles, and fibers. worktribe.comnih.gov The ability to form photopolymerizable gels, in particular, opens up possibilities for creating novel stimuli-responsive materials. nih.gov While specific studies detailing the self-assembly and topochemical polymerization of this compound are limited, the general principles established for other diacetylene derivatives suggest a fertile ground for future research into its potential applications in smart materials and nanotechnology.

| Research Application Area | Potential Role of this compound | Underlying Principle | Supporting Evidence |

| Proteomics | Protein-protein interaction studies | Bifunctional crosslinking agent with a defined linker length. | Designated as a specialty chemical for proteomics research. scbt.com |

| Polymer Chemistry | Crosslinking agent | Formation of covalent bonds between polymer chains via the diacetylene core. guidechem.com | Enhanced mechanical properties and stability of polymers. guidechem.com |

| Adhesive Industry | Coupling agent | Formation of chemical bonds at the interface between materials. guidechem.com | Improved adhesion. guidechem.com |

| Coating Industry | Crosslinking agent/Reactive diluent | Forms a crosslinked network within the coating. guidechem.com | --- |

| Emerging Technologies (General Diacetylenes) | Stimuli-responsive sensors, Nonlinear optics, Smart materials | Topochemical polymerization of diacetylenes to form chromic polydiacetylenes. worktribe.comrsc.orgacs.orgresearchgate.net | Colorimetric and fluorescent transitions in response to stimuli. rsc.orgacs.org |

Derivatives, Analogues, and Structure Property Relationships

Systematic Synthesis and Characterization of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne Analogues

The primary method for synthesizing this compound and its symmetric analogues is the oxidative homocoupling of terminal alkynes, a reaction widely known as the Glaser coupling or the Hay coupling. organic-chemistry.orgrsc.org This process involves the dimerization of a terminal alkyne precursor in the presence of a copper catalyst and an oxidant.

The general synthetic route commences with the appropriate terminal alkyne, in this case, a substituted 1-ethynylcyclohexanol. These precursors are typically prepared via the reaction of a substituted cyclohexanone (B45756) with an acetylide salt. The subsequent oxidative coupling reaction, often carried out in a solvent like pyridine (B92270) or with a copper-TMEDA complex, yields the desired symmetric 1,4-bis(1-hydroxycycloalkyl)-1,3-butadiyne. organic-chemistry.org

For example, the synthesis of analogues with different cycloalkyl groups, such as the cyclopentyl derivative, follows the same principle, starting from 1-ethynylcyclopentanol. The characterization of these analogues relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm their molecular structure. nih.gov X-ray crystallography provides definitive information on the solid-state conformation of these molecules.

A key area of investigation is the synthesis of analogues with substituents on the cycloalkyl ring. This is achieved by starting with a substituted cyclohexanone. For instance, using 4-methylcyclohexanone (B47639) or 4-tert-butylcyclohexanone (B146137) as starting materials would lead to the corresponding 1,4-bis(1-hydroxy-4-methylcyclohexyl)-1,3-butadiyne and 1,4-bis(1-hydroxy-4-tert-butylcyclohexyl)-1,3-butadiyne, respectively. The properties of these systematically synthesized analogues can then be compared to the parent compound to establish structure-property relationships.

Impact of Cyclohexyl Ring Substitutions on Reactivity and Properties

The introduction of substituents onto the cyclohexyl rings can significantly alter the physical and chemical properties of the diacetylene diol. The nature, size, and position of these substituents can influence solubility, melting point, crystal packing, and reactivity.

For instance, the addition of nonpolar alkyl groups, such as methyl or tert-butyl groups, at the 4-position of the cyclohexyl ring is expected to increase the lipophilicity of the molecule, thereby affecting its solubility in various organic solvents. The presence of bulky substituents like a tert-butyl group can also introduce steric hindrance, which may influence the intermolecular interactions in the solid state and potentially alter the reactivity of the hydroxyl groups or the diacetylene core. mdpi.com

The reactivity of the hydroxyl groups, for example, in esterification or etherification reactions, can be subtly affected by distant substituents on the ring through electronic or conformational effects. Furthermore, these substitutions can impact the solid-state polymerization of these diacetylene diols, a characteristic reaction where the molecules polymerize upon exposure to heat or UV radiation to form highly conjugated polydiacetylenes. The packing arrangement in the crystal lattice, which is crucial for this topochemical polymerization, can be significantly altered by the presence of substituents on the cyclohexyl rings.

Below is a hypothetical data table illustrating the potential impact of such substitutions on the physical properties of these compounds, based on general chemical principles.

| Compound Name | Substituent on Cyclohexyl Ring | Predicted Melting Point (°C) | Predicted Solubility in Nonpolar Solvents |

| This compound | None | 174-175 | Moderate |

| 1,4-Bis(1-hydroxy-4-methylcyclohexyl)-1,3-butadiyne | 4-Methyl | Lower | Higher |

| 1,4-Bis(1-hydroxy-4-tert-butylcyclohexyl)-1,3-butadiyne | 4-tert-Butyl | Higher | Significantly Higher |

This table is illustrative and based on general chemical principles. Specific experimental data is required for definitive values.

Modification of the Diacetylene Linker for Tunable Functionality

For example, the synthesis of a triyne or tetrayne analogue would extend the conjugated system, leading to a red shift in the UV-Vis absorption spectrum and altered electronic properties. Conversely, replacing the diacetylene linker with a single acetylene (B1199291) unit would result in a less rigid and less conjugated molecule.

Furthermore, the diacetylene linker can be transformed into other functional groups. For instance, diynes can undergo cycloaddition reactions to form heterocyclic rings. wm.edu This modification dramatically changes the geometry and electronic nature of the linker, transforming it from a linear, rigid rod into a more flexible and electronically distinct unit. Such transformations open up possibilities for creating novel molecular architectures with tailored properties for applications in areas like medicinal chemistry or materials science.

Structure-Activity and Structure-Property Relationship Studies

The systematic modification of this compound and its analogues allows for detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By comparing the properties of a series of related compounds, researchers can deduce how specific structural features influence their behavior. beilstein-journals.orgnih.gov

In materials science, the focus might be on the nonlinear optical properties or the characteristics of the polydiacetylenes formed upon polymerization. An SPR study could correlate the nature of the cyclohexyl ring substituent with the color and conductivity of the resulting polymer. For example, it has been observed in other diacetylene systems that even small changes in the side groups can have a significant impact on the electronic and optical properties of the corresponding polymers.

A hypothetical SAR study could investigate the biological activity of these compounds, where the lipophilicity and the specific arrangement of the hydroxyl groups, as influenced by the cyclohexyl ring conformation, could be key determinants of their interaction with biological targets.

| Structural Feature | Property Influenced | Example of Modification |

| Substitution on Cyclohexyl Ring | Solubility, Melting Point, Crystal Packing, Polymerization Behavior | Introduction of alkyl groups (e.g., methyl, tert-butyl) at the 4-position. |

| Length of the Poly-yne Linker | Molecular Length, Rigidity, Electronic Properties (e.g., UV-Vis Absorption) | Extension to a triyne or tetrayne; shortening to a single acetylene. |

| Nature of the Linker | Molecular Geometry, Electronic Character, Reactivity | Cycloaddition reactions to convert the diyne into a heterocyclic ring. |

Conclusion and Future Outlook

Summary of Key Academic Findings and Research Contributions

The academic study of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is still in its nascent stages, with most of the available data coming from chemical suppliers and public chemical databases. nih.govguidechem.comchemicalbook.comfishersci.co.ukp212121.comechemi.comthermofisher.commyfisherstore.comfishersci.no These sources provide fundamental physicochemical properties, which are crucial for any future research endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₂ | nih.govguidechem.com |

| Molecular Weight | 246.35 g/mol | nih.govguidechem.com |

| CAS Number | 5768-10-5 | nih.govguidechem.comchemicalbook.com |

| Appearance | Cream to pale brown or grey crystals or crystalline powder | thermofisher.com |

| Melting Point | 174-175 °C | p212121.com |

This table is interactive. Click on the headers to sort.

Spectroscopic data, including 13C NMR, Mass Spectrometry, and IR spectra, are available and provide a foundation for the structural characterization of the molecule. nih.gov The presence of hydroxyl and cyclohexyl groups on the butadiyne backbone is a key structural feature that is expected to influence its reactivity and potential applications.

Research into analogous diacetylene diols has provided significant insights. The pioneering work of Wegner on the solid-state polymerization of 2,4-hexadiyne-1,6-diol (B1360023) laid the groundwork for understanding how these molecules can form highly ordered, conjugated polymers known as polydiacetylenes (PDAs). researchgate.net This topochemical polymerization is a lattice-controlled process, meaning the reactivity is dictated by the arrangement of the monomer molecules in the crystal. ulsu.ru

Current Challenges and Unexplored Avenues in the Study of this compound

The primary challenge in the study of this compound is the lack of dedicated research. Many fundamental aspects of its chemistry and physics remain unexplored.

Detailed Synthesis and Purification Protocols: While the compound is commercially available, detailed academic reports on its optimized synthesis, purification, and scale-up are not readily found.

Crystal Structure Analysis: A thorough single-crystal X-ray diffraction study is essential to understand the packing of the molecules in the solid state. This information is critical to predict and explain its potential for solid-state polymerization, as the geometry of the diacetylene rods is a key determinant of reactivity. ulsu.ru

Solid-State Polymerization Behavior: A significant unexplored avenue is the investigation of its ability to undergo solid-state polymerization, either thermally or photochemically. Studies on other diacetylenes have shown that the nature of the substituent groups dramatically affects polymerization. ulsu.ru The bulky cyclohexyl groups in this compound may present steric hindrance that could either prevent or lead to unique polymerization behavior compared to less hindered diols.

Solution-State Chemistry: The reactivity of the hydroxyl groups and the butadiyne core in solution has not been systematically studied. This includes potential esterification, etherification, or addition reactions.

Future Research Directions and Potential Innovations

The unique structure of this compound opens up several promising avenues for future research and innovation.

Crystal Engineering: A key area for future work is in crystal engineering. By co-crystallizing this compound with other molecules, it may be possible to control the intermolecular arrangement and thereby tune its solid-state reactivity and the properties of the resulting polydiacetylene.

Development of Novel Polydiacetylenes (PDAs): Assuming it can be polymerized, the resulting PDA would possess pendant hydroxycyclohexyl groups. These hydroxyl groups could serve as sites for post-polymerization modification, allowing for the covalent attachment of other functional molecules. This could lead to the development of novel "smart" materials.

Sensor Applications: Polydiacetylenes are well-known for their chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress. rsc.org The PDA derived from this compound could be investigated for sensor applications, particularly for detecting analytes that can interact with the hydroxyl groups. rsc.orgrsc.orgacs.org

Biomedical Materials: The biocompatibility of PDAs derived from diols makes them interesting candidates for biomedical applications, such as in drug delivery, bioimaging, and tissue engineering. rsc.orgnih.gov The specific properties of a PDA based on this monomer would need to be investigated.

Broader Impact of Butadiyne Chemistry in Science and Technology

The study of butadiyne chemistry, and by extension, compounds like this compound, has a significant and expanding impact across various scientific and technological fields.

Materials Science: Butadiyne-containing polymers, particularly polydiacetylenes, are at the forefront of research into advanced materials. Their unique electronic and optical properties make them suitable for applications in organic electronics, nonlinear optics, and as components in composite materials.

Nanotechnology: The self-assembly properties of diacetylene monomers are utilized to create highly ordered nanostructures, such as nanotubes, vesicles, and ribbons. These can be subsequently polymerized to create robust, functional nanomaterials.

Sensor Technology: The stimuli-responsive nature of polydiacetylenes has led to the development of a wide array of sensors for detecting pathogens, toxins, and other environmental analytes. rsc.orgacs.org

Drug Delivery and Theranostics: The ability to functionalize polydiacetylene structures and their response to physiological cues are being explored for targeted drug delivery systems and for combining diagnostics and therapeutics (theranostics). rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-hexadiyne-1,6-diol |

| Polydiacetylene (PDA) |

Q & A

How can I optimize the synthesis of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne using factorial design methodologies?

Answer:

To optimize synthesis, employ factorial design to systematically evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. For example, a 2³ factorial design (three variables at two levels) reduces the number of experiments while identifying interactions between parameters. Use response surface methodology (RSM) to model yield or purity as a function of these variables. Statistical tools like ANOVA can validate the significance of each factor . For ultrasonic-assisted synthesis (as in similar diyne systems), parameters such as sonication time and power should be included as variables, with real-time monitoring of intermediates via FTIR or HPLC .

What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (required due to skin/eye irritation hazards) .

- Ventilation: Use fume hoods to minimize inhalation risks during weighing or reactions.

- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid proximity to strong oxidizers or heat sources .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling improve the understanding of reaction mechanisms involving this compound?

Answer:

Combine quantum chemical calculations (e.g., DFT) with reaction path search algorithms to map potential energy surfaces and identify transition states. Tools like Gaussian or ORCA can predict regioselectivity in cycloaddition or polymerization reactions. For example, simulate the diyne’s reactivity under varying steric or electronic conditions to guide experimental design. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate proposed mechanisms .

How should researchers address contradictions in experimental data for this compound’s stability or reactivity?

Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Mitigate this by:

- Design of Experiments (DoE): Use fractional factorial designs to isolate confounding factors .

- Statistical Analysis: Apply principal component analysis (PCA) to high-throughput datasets to identify outliers or hidden variables.

- Controlled Replication: Repeat experiments under rigorously standardized conditions (e.g., humidity-controlled gloveboxes) .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Answer:

- Solid-State NMR: Resolve structural ambiguities in crystalline or amorphous phases, particularly for hydroxyl group interactions .

- Raman Spectroscopy: Monitor strain in the butadiyne backbone during polymerization or thermal degradation.

- X-ray Photoelectron Spectroscopy (XPS): Confirm oxidation states of cyclohexyl hydroxy groups under reactive conditions .

How does the compound’s reactivity change under varying pH or solvent environments?

Answer:

Design experiments to test reactivity in protic (e.g., ethanol) vs. aprotic (e.g., THF) solvents and acidic/neutral/basic conditions. For example:

- Acidic Conditions: Protonation of hydroxyl groups may enhance electrophilic reactivity.

- Basic Conditions: Deprotonation could facilitate nucleophilic attacks or coordination with metal catalysts.

Use UV-Vis spectroscopy to track reaction progress and HPLC-MS to identify byproducts. Compare results with computational solvation models (e.g., COSMO-RS) .

What strategies can minimize byproduct formation during derivatization of this compound?

Answer:

- Kinetic Control: Lower reaction temperatures and shorter reaction times favor kinetic products over thermodynamically stable byproducts.

- Catalyst Screening: Test organocatalysts (e.g., DMAP) or transition metals (e.g., Pd) for selective functionalization.

- In Situ Monitoring: Use inline FTIR or ReactIR to detect intermediate species and adjust conditions dynamically .

How can AI-driven process simulation enhance scalability of reactions involving this compound?

Answer:

Integrate AI platforms (e.g., COMSOL Multiphysics) with experimental data to model reaction kinetics and mass transfer. Train neural networks on historical datasets to predict optimal parameters (e.g., stirring rate, temperature gradients) for pilot-scale reactors. Validate models using microreactor experiments to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.